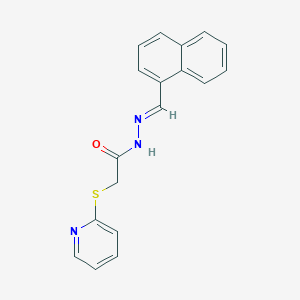
N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide
Vue d'ensemble
Description
N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide, also known as NPTAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide also inhibits the NF-κB pathway, which is a pro-inflammatory pathway that regulates the expression of various cytokines and chemokines. Additionally, N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to inhibit the PI3K/Akt pathway, which is a signaling pathway that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide also reduces the production of pro-inflammatory cytokines and reactive oxygen species, which leads to the attenuation of inflammation and oxidative stress. In addition, N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to modulate the expression of various genes involved in cell survival, proliferation, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide in lab experiments is its high potency and selectivity towards cancer cells. N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to be effective against various types of cancer cells, including those that are resistant to conventional chemotherapy. Another advantage of using N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide is its low toxicity towards normal cells, which reduces the risk of side effects. However, one of the limitations of using N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its low stability under acidic conditions, which limits its use in acidic environments.
Orientations Futures
There are several future directions for the research on N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide. One direction is to investigate the molecular mechanisms underlying its anticancer, anti-inflammatory, and antioxidant properties. Another direction is to optimize its chemical structure to improve its solubility and stability. Additionally, the potential of N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide as a drug candidate for various diseases such as cancer, arthritis, and asthma should be explored further. Finally, the development of novel drug delivery systems for N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide should be investigated to enhance its therapeutic efficacy and reduce its toxicity.
Applications De Recherche Scientifique
N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition to its anticancer properties, N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide has also been found to possess anti-inflammatory and antioxidant activities. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various inflammatory diseases such as arthritis and asthma.
Propriétés
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-17(13-23-18-10-3-4-11-19-18)21-20-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGZJQMIINCCIN-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-naphthalen-1-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



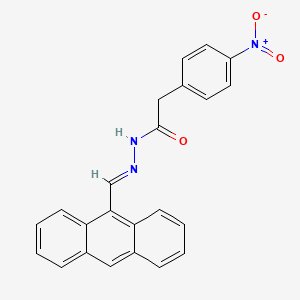
![4-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3833736.png)
![N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3833746.png)
![5-methyl-7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine](/img/structure/B3833748.png)
![ethyl N-[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]glycinate](/img/structure/B3833750.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B3833756.png)
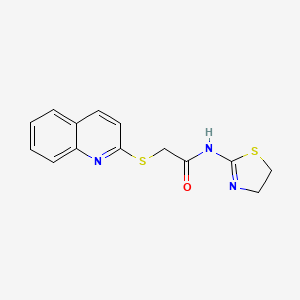

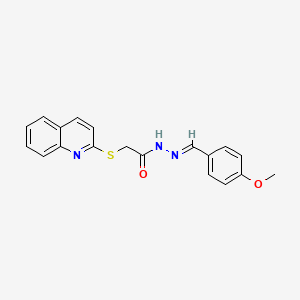
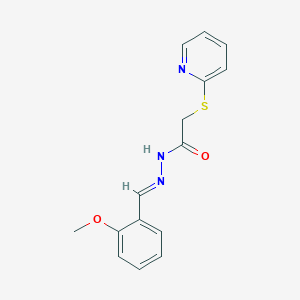
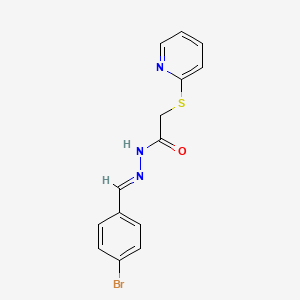
![4-{[4-(1-azepanyl)butyl]thio}phenol hydrochloride](/img/structure/B3833808.png)

